Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl
Overview
Description
Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride is a chemical compound with a unique structure that makes it valuable in various scientific research fields.
Chemical Reactions Analysis
Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions might use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesIts unique structure allows it to interact with different molecular targets, making it a valuable tool in research.
Mechanism of Action
The mechanism of action of Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride can be compared with other similar compounds to highlight its uniqueness Similar compounds include other aminotetrahydropyran derivatives, which may have different functional groups or structural modificationsThe unique structure of Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride makes it particularly valuable in certain research contexts .
Properties
IUPAC Name |
ethyl (3R,4R)-4-aminooxane-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-5-11-4-3-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFPKAGNBJFMPP-UOERWJHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1COCC[C@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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